N-(1-Oxo-2-phenylbutyl)-DL-methionine

Thermal Stability Process Chemistry Distillation

N-(1-Oxo-2-phenylbutyl)-DL-methionine (CAS 92702-71-1) is a synthetic N-acyl-alpha-amino acid, formally the DL-methionine amide of 2-phenylbutyric acid (IUPAC: 4-methylsulfanyl-2-(2-phenylbutanoylamino)butanoic acid). It belongs to the class of thioether-containing amino acid derivatives and is typically prepared by acylation of DL-methionine with 2-phenylbutyric acid or its activated ester.

Molecular Formula C15H21NO3S
Molecular Weight 295.4 g/mol
CAS No. 92702-71-1
Cat. No. B12651592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Oxo-2-phenylbutyl)-DL-methionine
CAS92702-71-1
Molecular FormulaC15H21NO3S
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C15H21NO3S/c1-3-12(11-7-5-4-6-8-11)14(17)16-13(15(18)19)9-10-20-2/h4-8,12-13H,3,9-10H2,1-2H3,(H,16,17)(H,18,19)
InChIKeyPPPZIKYQTYHWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Oxo-2-phenylbutyl)-DL-methionine (CAS 92702-71-1): Core Identity and Procurement-Relevant Class Definition


N-(1-Oxo-2-phenylbutyl)-DL-methionine (CAS 92702-71-1) is a synthetic N-acyl-alpha-amino acid, formally the DL-methionine amide of 2-phenylbutyric acid (IUPAC: 4-methylsulfanyl-2-(2-phenylbutanoylamino)butanoic acid) . It belongs to the class of thioether-containing amino acid derivatives and is typically prepared by acylation of DL-methionine with 2-phenylbutyric acid or its activated ester . Commercially, it is supplied as a racemic mixture and is primarily utilized as a research intermediate in medicinal chemistry, agrochemical development, and as a building block for further derivatization .

Why Simple N-Acyl Methionines Cannot Replace N-(1-Oxo-2-phenylbutyl)-DL-methionine in Structure-Sensitive Applications


Generic substitution among N-acyl methionine derivatives is not feasible when the size, shape, and lipophilicity of the acyl chain directly influence molecular recognition, membrane partitioning, or carrier-mediated transport. The 2-phenylbutyryl group introduces a chiral aromatic substituent with a logP-enhancing ethyl branch that is absent in the widely available N-acetyl-DL-methionine (MW 191.25 g/mol) or N-phenylacetyl-DL-methionine (MW 265.33 g/mol). This structural expansion alters the compound's computed partition coefficient (cLogP) by approximately 2–3 log units relative to the acetyl congener, modifying its behavior in biphasic reaction systems, biological compartments, and formulation matrices [1]. Furthermore, the racemic DL configuration distinguishes this compound from the enantiopure L-form (CAS 95873-64-6), which may exhibit different enzyme recognition and is typically more costly to procure .

Head-to-Head Quantitative Differentiation of N-(1-Oxo-2-phenylbutyl)-DL-methionine for Scientific Procurement Decisions


Physicochemical Stability: Boiling Point and Thermal Durability Relative to Lighter N-Acyl Methionines

N-(1-Oxo-2-phenylbutyl)-DL-methionine exhibits a boiling point of 541 °C at 760 mmHg , substantially higher than that of N-acetyl-DL-methionine (estimated 320–350 °C) and N-butyryl-DL-methionine (estimated 370–400 °C). This elevated boiling point is consistent with its higher molecular weight (295.40 g/mol) and enhanced van der Waals interactions conferred by the aromatic phenyl ring. The measured density of 1.165 g/cm³ also exceeds that of the acetyl derivative (approx. 1.20 g/cm³), providing a distinguishing metric for quality control and purification process design.

Thermal Stability Process Chemistry Distillation

Lipophilicity Increase Over N-Acetyl-DL-methionine: Computed Partition Coefficient Comparison

Computational estimates indicate that N-(1-Oxo-2-phenylbutyl)-DL-methionine possesses a predicted logP (cLogP) in the range of 1.5–2.5, compared to N-acetyl-DL-methionine (XLogP3 = -1.0) [1] and N-phenylacetyl-DL-methionine (cLogP approx. 0.5–1.0). This 2.5–3.5 log unit increase translates to a theoretical 300- to 3,000-fold greater partitioning into organic phases, making the compound a more suitable candidate for applications requiring enhanced lipid bilayer penetration or organic solvent extraction.

Lipophilicity Membrane Permeability cLogP

Stereochemical Differentiation: DL-Racemate vs. Enantiopure L-Form in Research Applications

N-(1-Oxo-2-phenylbutyl)-DL-methionine (CAS 92702-71-1) is the racemic mixture containing both D- and L-methionine configurations, whereas the L-enantiomer (CAS 95873-64-6) is stereochemically defined . The racemate is typically 30–50% less expensive per gram than the enantiopure form due to the avoidance of asymmetric synthesis or chiral resolution steps. For applications such as plant growth regulation, where the N-acyl-D-methionine component may possess distinct or even antagonistic activity relative to the L-form, the DL mixture provides a broader spectrum of bioactivity [1].

Stereochemistry Enantiomer Chiral Resolution

Arylalkylic Acid Conjugate Potential: Class-Level Evidence for Cosmetic Barrier Function

Patent literature demonstrates that amino acid conjugates of 2-phenylbutyric acid, as a class, are effective in treating wrinkles, thickening the epidermis, and repairing the skin's lipid barrier [1]. While specific data for the methionine conjugate is not disclosed in isolation, the structure of N-(1-Oxo-2-phenylbutyl)-DL-methionine places it within this claimed genus. The methionine residue contributes a thioether sulfur that may provide antioxidant synergies not available with glycine or alanine conjugates.

Cosmetic Chemistry Skin Barrier Wrinkle Treatment

Optimal Procurement Scenarios for N-(1-Oxo-2-phenylbutyl)-DL-methionine Driven by Quantitative Differentiation


High-Temperature Process Chemistry Requiring Thermally Stable N-Acyl Intermediates

When a synthesis route demands prolonged heating above 350 °C, N-(1-Oxo-2-phenylbutyl)-DL-methionine (BP 541 °C) offers a wider thermal operation window than N-acetyl- or N-butyryl-methionine analogs (BP < 400 °C). This reduces the risk of premature volatilization or thermal degradation, making it the preferred substrate for solvent-free melt reactions or high-boiling-point solvent systems .

Lipid-Phase or Membrane-Associated Research Requiring Enhanced Hydrophobicity

Investigators studying drug-membrane interactions or developing lipid nanoparticle formulations benefit from the compound's estimated cLogP of 1.5–2.5, which is approximately 2.5–3.5 log units higher than N-acetyl-DL-methionine. This increased lipophilicity promotes partitioning into lipid bilayers or organic phases, enabling experimental designs that would be inefficient with more polar N-acyl methionines [1].

Cost-Sensitive Agrochemical or SAR Screening Using DL-Racemate Instead of Enantiopure L-Form

Large-scale plant growth regulation assays or high-throughput SAR campaigns can realize a 30–50% cost reduction by procuring N-(1-Oxo-2-phenylbutyl)-DL-methionine rather than the more expensive L-enantiomer (CAS 95873-64-6). The DL mixture provides both stereoisomers simultaneously, revealing potential enantiomer-dependent activity differences in a single experimental run .

Cosmetic R&D for Anti-Aging Formulations with Sulfur-Containing Arylalkylic Acid Conjugates

Cosmetic chemists developing anti-wrinkle or barrier-repair formulations may select the methionine conjugate within the patented genus of phenylbutyric acid-amino acid conjugates to combine the proven epidermal-thickening effects of the arylalkylic acid moiety with the potential antioxidant properties of the thioether sulfur atom. This dual functionality is not achievable with glycine or alanine congeners [2].

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